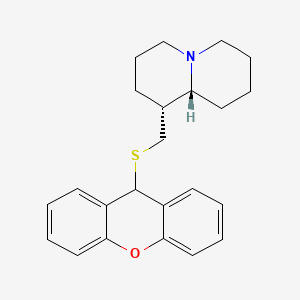

9-(Lupinylthio)xanthene

Description

Properties

CAS No. |

156171-17-4 |

|---|---|

Molecular Formula |

C23H27NOS |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(1R,9aR)-1-(9H-xanthen-9-ylsulfanylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C23H27NOS/c1-3-12-21-18(9-1)23(19-10-2-4-13-22(19)25-21)26-16-17-8-7-15-24-14-6-5-11-20(17)24/h1-4,9-10,12-13,17,20,23H,5-8,11,14-16H2/t17-,20+/m0/s1 |

InChI Key |

HATRNZBPIOXPFY-FXAWDEMLSA-N |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CSC3C4=CC=CC=C4OC5=CC=CC=C35 |

Canonical SMILES |

C1CCN2CCCC(C2C1)CSC3C4=CC=CC=C4OC5=CC=CC=C35 |

Origin of Product |

United States |

Spectroscopic and Computational Elucidation of 9 Lupinylthio Xanthene Molecular Architecture

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide the primary means of elucidating the structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 9-(Lupinylthio)xanthene, both ¹H and ¹³C NMR would be employed to map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic xanthene unit and the saturated aliphatic lupinyl system.

Aromatic Region (δ 7.0-7.5 ppm): The eight protons on the two benzene (B151609) rings of the xanthene moiety would appear in this region as a series of multiplets.

Methine Proton (C9-H): The single proton at the 9-position of the xanthene ring, bonded to the sulfur atom, would likely appear as a distinct singlet, shifted downfield.

Aliphatic Region (δ 1.0-4.0 ppm): The protons of the quinolizidine (B1214090) rings and the methylene (B1212753) bridge (-S-CH₂-) would produce a complex set of overlapping signals in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal 23 distinct carbon signals, confirming the molecular formula. The chemical shifts provide information about the electronic environment of each carbon atom. oregonstate.edu

Aromatic Carbons (δ 115-160 ppm): The carbons of the xanthene rings would resonate in this typical range.

Aliphatic Carbons (δ 20-70 ppm): The carbons of the lupinyl moiety and the methylene bridge would be found in this region. The carbon attached to the sulfur atom (C9 of xanthene) would also fall within this range.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning each proton and carbon signal and confirming the connectivity between the xanthene, sulfur, and lupinyl fragments. While experimental data is not publicly available, theoretical predictions based on computational methods are highly reliable for estimating these chemical shifts. nih.govrsc.orgchemrxiv.org

| Moiety | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Xanthene | Aromatic C-H | 7.0 - 7.5 | 115 - 130 |

| C9-H | ~5.0 - 5.5 | ~45 - 55 | |

| Lupinyl | Aliphatic C-H | 1.0 - 3.5 | 20 - 65 |

| -S-CH₂- | ~2.5 - 3.0 | ~30 - 40 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org

For this compound (C₂₃H₂₇NOS), the monoisotopic mass is calculated to be 365.18134 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the elemental composition. The PubChem database lists several predicted m/z values for various adducts of the molecule. uni.lu

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the molecular ion. The fragmentation of thioethers is well-documented and typically involves cleavage of the bonds adjacent to the sulfur atom. arkat-usa.orgresearchgate.net Key fragmentation pathways for this compound would likely include:

Cleavage of the C9-S bond, leading to the formation of a stable xanthenyl cation (m/z 181) and a lupinylthiyl radical.

Cleavage of the S-CH₂ bond, resulting in a xanthenylthiol fragment and a lupinylmethyl cation.

Fragmentation within the lupinyl quinolizidine ring system, a characteristic pattern for this class of alkaloids.

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₂₃H₂₇NOS]⁺ | 365.1808 |

| [M+H]⁺ | [C₂₃H₂₈NOS]⁺ | 366.1886 |

| [M+Na]⁺ | [C₂₃H₂₇NNaOS]⁺ | 388.1706 |

| Xanthenyl Cation | [C₁₃H₉O]⁺ | 181.0653 |

Infrared and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds. The resulting spectrum is a fingerprint of the functional groups present. For this compound, characteristic absorption bands would confirm the presence of its key structural components. researchgate.netgcwgandhinagar.com

~3100-3000 cm⁻¹: Aromatic C-H stretching from the xanthene rings.

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the lupinyl moiety.

~1600 & 1450 cm⁻¹: Aromatic C=C stretching vibrations.

~1250-1200 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the xanthene ether bridge.

~700-650 cm⁻¹: C-S stretching, which is often weak and can be difficult to assign definitively.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The absorption spectrum is primarily dictated by the chromophores in the molecule. In this compound, the dominant chromophore is the tricyclic xanthene system. nist.gov The lupinyl group, being fully saturated, does not absorb in this region. The thioether linkage may cause a slight bathochromic (red) shift compared to unsubstituted xanthene. The spectrum is expected to show strong absorptions in the UV region, likely with multiple bands corresponding to π → π* transitions within the aromatic system. ias.ac.in

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | |

| Aromatic C=C Stretch | ~1600 & 1450 | |

| Xanthene C-O-C Stretch | ~1250 | |

| UV-Visible | π → π* Transition 1 | ~240 - 260 nm |

| π → π* Transition 2 | ~280 - 300 nm |

X-ray Crystallography for Three-Dimensional Structure Determination

While NMR provides the molecular constitution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would reveal the exact conformation of the quinolizidine ring system and the spatial orientation of the lupinyl and xanthene moieties relative to each other around the flexible thioether linkage. This data is invaluable for understanding steric interactions and potential intermolecular forces that govern the crystal packing.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and interpret the properties of molecules, complementing experimental data and offering insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure and Excited State Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to predict a wide range of properties. bohrium.com

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the molecule's preferred shapes, the dynamics of its structural transitions, and the influence of the solvent environment. For a hybrid molecule comprising a bulky, rigid lupinyl group and a more flexible xanthene moiety linked by a thioether bridge, MD simulations are instrumental in understanding its three-dimensional architecture and dynamic behavior.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces. mdpi.com

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes.

Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the MD trajectory can reveal key conformational features. For instance, the distribution of dihedral angles around the thioether linkage can identify the most populated rotational isomers (rotamers). The flexibility of the xanthene ring can be assessed by monitoring the puckering parameters of its central ring. Studies on similar sulfur-containing heterocyclic compounds have demonstrated the utility of MD in characterizing ring conformations. nih.govresearchgate.net

Furthermore, MD simulations on triterpenoids have shown that while the core structure is rigid, the peripheral groups can exhibit considerable flexibility, which would influence the orientation of the lupinyl group in this compound. mdpi.comnih.gov The interplay between the rigid lupinyl and the flexible xanthene moieties, mediated by the thioether link, likely results in a complex conformational energy landscape with several local minima.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value |

| Force Field | AMBER14 |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a novel compound like this compound, QSAR studies can be invaluable for predicting its potential biological activities and for guiding the design of new, more potent analogs. While a specific QSAR model for this compound is not yet established, the principles of QSAR can be applied by studying related classes of compounds, such as lupane (B1675458) triterpenoids and thioxanthene (B1196266) derivatives. researchgate.netnih.gov

A QSAR study typically involves the following steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this could include other lupinyl thio-derivatives or various substituted xanthenes.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP, polarizability, dipole moment.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Table 2: Potential Molecular Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Example Descriptors | Potential Relevance |

| Steric | Molecular Volume, Surface Area, Ovality | Influence of the bulky lupinyl group on receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Role of the thioxanthene ring and sulfur atom in electronic interactions. |

| Lipophilic | LogP, Molar Refractivity | Impact on membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Balaban Index | Characterization of molecular connectivity and branching. |

By developing a robust QSAR model, researchers can predict the activity of virtual compounds, prioritize synthetic efforts, and gain insights into the structural features that are crucial for the desired biological effect. This predictive capability accelerates the drug discovery and development process.

Chemical Reactivity and Transformation Mechanisms of 9 Lupinylthio Xanthene

Mechanisms of Sulfur-Centered Transformations

The thioether linkage in 9-(Lupinylthio)xanthene is a key site for chemical reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation.

One of the most common transformations of thioethers is oxidation. Depending on the oxidant and reaction conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) or further to a sulfone. For instance, the use of mild oxidizing agents like hydrogen peroxide or sodium periodate (B1199274) would likely yield the corresponding 9-(lupinylsulfinyl)xanthene. Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (mCPBA), would be expected to produce 9-(lupinylsulfonyl)xanthene.

The mechanism of these oxidations typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The stability of the resulting sulfoxide and sulfone would be influenced by the steric bulk of the lupinyl and xanthene groups.

Beyond oxidation, the sulfur atom can participate in other reactions. For example, it can be involved in S-alkylation reactions when treated with alkyl halides, forming a sulfonium (B1226848) salt. The thioether linkage could also potentially be cleaved under reductive conditions, for example, using dissolving metal reductions, which would lead to the formation of 9-H-xanthene and a lupinyl thiol derivative.

Reactivity of the Xanthene Core under Various Conditions

The xanthene core, and particularly the C-H bond at the 9-position, is known to be reactive. This position is benzylic and is stabilized by the adjacent oxygen atom and the aromatic rings, making it susceptible to both radical and ionic reactions.

Under acidic conditions, the ether oxygen of the xanthene core can be protonated, which can facilitate ring-opening reactions, although this is generally disfavored due to the stability of the aromatic system. More commonly, the reactivity at the 9-position is exploited. For instance, the C-H bond can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles.

Electrochemical oxidation provides a method for the functionalization of the C(sp³)–H bond at the 9-position of xanthenes. This process can be used to form C–S bonds, for example, by reacting xanthene with thiophenols in an electrochemical cell to yield 9-thioxanthene derivatives acs.orgmdpi.com. A similar electrochemical approach could potentially be used to synthesize this compound itself or to modify the xanthene core of the molecule.

The aromatic rings of the xanthene core can undergo electrophilic aromatic substitution reactions. However, the directing effects of the oxygen atom and the substitution pattern would determine the regioselectivity of such reactions. Given the presence of the bulky 9-substituent, substitution on the aromatic rings might be sterically hindered.

Photochemical Reactions and Photo-induced Transformations

Xanthene derivatives are well-known for their photochemical properties and are often used as dyes and photosensitizers chemrxiv.orgresearchgate.netchemrxiv.org. The xanthene core can absorb UV or visible light, leading to the formation of an excited state. This excited state can then undergo various transformations, including intersystem crossing to a triplet state, fluorescence, or chemical reactions.

The presence of the thioether linkage introduces additional photochemical pathways. Thioethers are known to undergo photooxidation in the presence of oxygen and a photosensitizer, leading to the formation of sulfoxides. In the case of this compound, the xanthene core itself could act as an intramolecular photosensitizer. Upon excitation, the xanthene moiety could transfer energy to molecular oxygen to generate singlet oxygen, which would then react with the sulfur atom.

Furthermore, photochemical cleavage of the C-S bond is a possibility. The energy from light absorption could be sufficient to homolytically cleave the carbon-sulfur bond, leading to the formation of a xanthenyl radical and a lupinylthiyl radical. These radical intermediates could then undergo a variety of secondary reactions. The photochemistry of chromone (B188151) derivatives containing a thiophene (B33073) moiety has been shown to lead to complex cyclization and rearrangement products, suggesting that the photochemistry of this compound could also be rich and varied arabjchem.org.

Radical Reaction Pathways in Compound Synthesis and Degradation

Radical reactions are highly relevant to both the synthesis and degradation of this compound. The weak C-H bond at the 9-position of the xanthene core is particularly susceptible to hydrogen atom abstraction by radical initiators.

A plausible synthetic route to this compound could involve a radical-mediated process. For example, a xanthenyl radical, generated from 9-H-xanthene by hydrogen abstraction, could react with a sulfur-based radical, such as a lupinylthiyl radical. Alternatively, a radical-radical cross-coupling reaction between xanthene and a sulfonyl hydrazide has been reported to form xanthen-9-sulfone derivatives, indicating the feasibility of forming C-S bonds at the 9-position via radical pathways rsc.orgrsc.orgresearchgate.net.

In terms of degradation, the compound is susceptible to radical-initiated processes. In the presence of radical initiators and oxygen, autoxidation could occur. This would likely be initiated by hydrogen abstraction from the 9-position, followed by the addition of oxygen to form a hydroperoxide. The thioether linkage could also be a site for radical attack.

The stability of the potential radical intermediates plays a crucial role in these pathways. The xanthenyl radical is stabilized by resonance, and the lupinylthiyl radical is a typical sulfur-centered radical. The interplay of these radical species would dictate the product distribution in any radical-mediated transformation of this compound.

Pharmacological and Biological Research Investigations of 9 Lupinylthio Xanthene and Its Analogs

Modulation of Biological Signaling Pathways

Angiotensin II Receptor Interaction Studies (in vitro)

Research into the pharmacological effects of 9-(Lupinylthio)xanthene and its analogs has demonstrated their ability to interact with the renin-angiotensin system. Specifically, in vitro studies have shown that a series of these compounds, including this compound, can inhibit contractions induced by Angiotensin II in guinea pig ileum preparations. This antagonistic activity suggests a direct or indirect interaction with Angiotensin II receptors, positioning these compounds as potential modulators of this critical signaling pathway.

While these initial findings are significant, the available literature does not provide specific quantitative data on the binding affinity of this compound for Angiotensin II receptors, such as IC50 or Ki values. Further research would be necessary to quantify the potency of this interaction.

Table 1: Summary of Angiotensin II Receptor Interaction Studies (in vitro)

| Compound/Analog | Experimental Model | Observed Effect | Quantitative Data |

|---|

Research on Tracheal Smooth Muscle Relaxation Mechanisms (in vitro)

Investigations into the effects of this compound and its analogs on airway smooth muscle have indicated a potential for bronchodilatory effects. In vitro studies have reported that some compounds within this series exhibit moderate activity as tracheal relaxants. This suggests a mechanism of action that could involve the modulation of signaling pathways responsible for smooth muscle tone in the respiratory tract.

The precise molecular targets and the extent of this relaxant effect have not been fully elucidated in the available literature. Quantitative measures of efficacy, such as EC50 values, for this compound are not specified.

Table 2: Summary of Tracheal Smooth Muscle Relaxation Studies (in vitro)

| Compound/Analog | Observed Effect | Quantitative Data |

|---|

Interference with Hemostasis and Platelet Function (in vitro)

Arachidonic Acid Pathway Inhibition Research

The arachidonic acid pathway is a key cascade in the process of platelet aggregation and inflammation. Pharmacological evaluations have revealed that at least one analog within the this compound series demonstrates significant inhibitory activity on this pathway. Notably, this particular compound was found to be more potent than aspirin (B1665792) in inhibiting arachidonic acid-induced platelet aggregation in vitro. This finding points to a mechanism that likely involves the inhibition of cyclooxygenase (COX) enzymes or other downstream effectors in the arachidonic acid cascade.

Specific quantitative data, such as the IC50 value for the inhibition of arachidonic acid-induced platelet aggregation by this compound or its most active analog, are not detailed in the currently accessible research.

Table 3: Summary of Arachidonic Acid Pathway Inhibition Research (in vitro)

| Compound/Analog | Comparison | Observed Effect | Quantitative Data |

|---|

Adenosine (B11128) Diphosphate (B83284) (ADP) and Collagen-Induced Aggregation Studies

Based on the available scientific literature, there are no specific in vitro studies reported on the effects of this compound or its analogs on platelet aggregation induced by adenosine diphosphate (ADP) or collagen. These are crucial pathways in platelet activation and thrombus formation, and the absence of data in this area represents a significant gap in the pharmacological profile of this compound.

Antiparasitic Activity Research

The xanthene scaffold, which forms the core of this compound, is present in a variety of compounds that have been investigated for antiparasitic properties. Research on 9-substituted xanthene derivatives has indicated potential antimalarial and broader antiparasitic activities. Furthermore, derivatives of lupine alkaloids have been studied for their anthelmintic effects researchgate.netnih.gov.

However, specific studies focusing on the antiparasitic activity of this compound itself were not found in the reviewed literature. Therefore, while the structural components of the molecule suggest a potential for such biological activity, direct experimental evidence is currently lacking.

Table 4: Summary of Antiparasitic Activity Research for Related Compound Classes

| Compound Class | Type of Activity Investigated | Specific Data on this compound |

|---|---|---|

| 9-Substituted Xanthenes | Antimalarial, Antiparasitic | Not available |

Hemozoin Formation Inhibition Mechanisms in Plasmodium falciparum

The malaria parasite Plasmodium falciparum digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Inhibition of this process is a key mechanism of action for several antimalarial drugs.

The xanthene nucleus, a core component of this compound, is structurally related to compounds known to interfere with hemozoin formation. It is hypothesized that the flat, aromatic structure of the xanthene moiety could interact with heme molecules, preventing their polymerization into hemozoin. This would lead to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.

Induction of Oxidative Stress in Parasitic Organisms

Parasitic organisms, including Plasmodium falciparum, are vulnerable to oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. nih.govnih.gov The accumulation of free heme due to hemozoin inhibition is a primary source of ROS within the malaria parasite.

The projected mechanism of this compound in inducing oxidative stress is twofold. Firstly, by inhibiting hemozoin formation as discussed above, it would directly lead to an increase in free heme, which catalyzes the formation of ROS. Secondly, the thioether linkage in this compound could itself be susceptible to oxidation, potentially participating in redox cycling reactions that generate further oxidative stress within the parasite. The combined effect would be a significant increase in intracellular ROS, leading to damage of essential biomolecules such as lipids, proteins, and nucleic acids, ultimately resulting in parasite death. nih.gov

Mitochondrial Dysfunction Studies in Pathogens

The mitochondrion is a crucial organelle for energy metabolism and is a validated target for many antiparasitic drugs. Disruption of mitochondrial function can lead to a collapse of the parasite's energy supply and induce apoptosis.

Thioxanthene (B1196266) derivatives, which are structurally similar to xanthenes, have been investigated for their effects on mitochondrial bioenergetics. It is plausible that this compound could target the parasite's mitochondria. The lipophilic nature of the xanthene and lupinyl moieties would facilitate its accumulation within the mitochondrial membranes. Once there, it could interfere with the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation. This disruption of mitochondrial function would be a potent mechanism for killing the parasite.

Anticancer Research Focus (in vitro)

Investigation of Cellular Proliferation Inhibition

Xanthene and its derivatives have been the subject of extensive research in the field of oncology due to their antiproliferative properties. These compounds have been shown to inhibit the growth of various cancer cell lines. The planar structure of the xanthene ring system allows it to intercalate with DNA, potentially interfering with DNA replication and transcription, thus halting cell division.

The lupinyl moiety, derived from the natural product lupeol (B1675499), has also demonstrated cytotoxic activity against several cancer cell lines. nih.gov The combination of these two pharmacophores in this compound could result in a synergistic antiproliferative effect.

Below is a table summarizing the in vitro anticancer activity of some xanthene and lupeol derivatives against various cancer cell lines, providing a basis for the potential efficacy of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | 36-50 | nih.gov |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 (Breast) | 36-50 | nih.gov |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa (Cervical) | 36-50 | nih.gov |

| Lupenone | HeLa (Cervical) | 7.1-9.1 | nih.gov |

| Lupenone | KB (Oral) | 7.1-9.1 | nih.gov |

| Lupenone | MCF-7 (Breast) | 7.1-9.1 | nih.gov |

| Lupenone | A-549 (Lung) | 7.1-9.1 | nih.gov |

Mechanisms of Cytotoxic Effects on Cancer Cell Lines

The cytotoxic effects of xanthene derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. researchgate.net This can occur through various mechanisms, including the activation of caspases, which are key enzymes in the apoptotic pathway, and the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.

Lupeol and its derivatives have also been shown to induce apoptosis in cancer cells. researchgate.net The proposed mechanisms include the modulation of key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways. researchgate.net Therefore, it is reasonable to hypothesize that this compound could exert its cytotoxic effects on cancer cells by inducing apoptosis through a multi-target mechanism, leveraging the properties of both its xanthene and lupinyl components.

Antioxidant and Anti-inflammatory Pathway Exploration

While the induction of oxidative stress is a desirable trait in antimicrobial and anticancer agents, the modulation of oxidative stress and inflammation is also a key area of pharmacological research. Xanthene and thioxanthene derivatives have been reported to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.gov

The lupinyl moiety, particularly from lupeol, is well-known for its anti-inflammatory and antioxidant activities. researchgate.net Lupeol has been shown to inhibit the production of pro-inflammatory mediators and to enhance the expression of antioxidant enzymes. researchgate.net

The presence of both the xanthene and lupinyl groups in this compound suggests that it could exhibit a dual role in modulating oxidative and inflammatory pathways. Depending on the cellular context, it might act as a pro-oxidant (in cancer cells or parasites) or as an antioxidant and anti-inflammatory agent (in normal tissues). This dual activity could be beneficial in a therapeutic setting, for example, by selectively killing cancer cells while protecting normal cells from oxidative damage.

Acetylcholinesterase Enzyme Inhibition Studies

There are currently no specific studies evaluating the acetylcholinesterase (AChE) inhibitory activity of this compound. AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. mdpi.comnih.govmdpi.com Research into related compounds, specifically derivatives of the xanthene and lupinine (B175516) parent structures, suggests that this is a promising area for future investigation.

Various derivatives of xanthene and the structurally similar thioxanthone have been identified as potent AChE inhibitors. nih.gov For example, a series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives were synthesized and shown to exhibit significant AChE inhibitory activity. nih.gov One compound in this series demonstrated an IC₅₀ value of 0.59 µM. nih.gov Molecular modeling from these studies indicated that the planar tricyclic ring system of the thioxanthone can interact with key sites within the enzyme's active gorge. nih.gov

Similarly, derivatives of lupinine, the alkaloid from which the lupinyl group is derived, have also been explored for AChE inhibition. A study on new lupinine triazole derivatives identified compounds with notable inhibitory effects. The most active compound from this series, a triazole derivative of lupinine, was found to be a mixed-type AChE inhibitor. researchgate.net

The data from these analogous compounds suggest that a hybrid molecule like this compound, which combines the tricyclic xanthene system with the bulky alkaloid structure of lupinine, could possess unique interactions with the acetylcholinesterase enzyme. Further research is required to confirm and characterize this potential activity.

Table 1: Acetylcholinesterase (AChE) Inhibition by Xanthene and Lupinine Analogs

| Compound Class | Specific Derivative | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thioxanthone | 1-Hydroxyl-3-aminoalkoxy-thioxanthone (Compound 9e) | 0.59 | nih.gov |

| Lupinine | Lupinine Triazole Derivative (Compound 15) | Not specified, but identified as most potent in its series | researchgate.net |

| Xanthine* | Propentofylline | 6.40 | nih.gov |

| Xanthine* | Pentoxifylline | 6.60 | nih.gov |

| Xanthine* | Caffeine | 7.25 | nih.gov |

Note: Xanthine has a different core structure from xanthene but is included for comparative context on related heterocyclic inhibitors.

Antiviral and Antibacterial Research

Direct investigation into the antiviral and antibacterial properties of this compound has not been reported. However, the broader classes of xanthene derivatives and lupin alkaloids have independently shown promise as antimicrobial agents.

Xanthene derivatives are recognized for a wide spectrum of biological activities, including antibacterial effects. researchgate.net Studies on various synthesized xanthenes have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain spiro[indoline-3,9-xanthene]-trione compounds have been tested against Staphylococcus aureus and Escherichia coli, showing dose-dependent antibacterial action. researchgate.net

The lupinyl moiety is derived from lupin alkaloids, which are known to serve as chemical defense agents for plants against microorganisms. mdpi.com Extracts from different species of the Lupinus genus, rich in quinolizidine (B1214090) alkaloids like lupinine, have demonstrated significant antibacterial activity. In one study, alkaloid extracts showed inhibitory effects against clinical isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com Another study found that alkaloid extracts from Lupinus angustifolius were active against Bacillus subtilis, Staphylococcus aureus, and P. aeruginosa, as well as the fungi Candida albicans and C. krusei. researchgate.net

The combination of these two pharmacologically active scaffolds in this compound presents a rationale for investigating its potential as a novel antimicrobial agent. The lipophilic xanthene core could facilitate passage through microbial cell membranes, while the complex alkaloid portion could interact with specific cellular targets.

Table 2: Antibacterial Activity of Lupin Alkaloid Extracts (Analogs of the Lupinyl Moiety)

| Source Organism | Target Microbe | Activity Level | Reference |

|---|---|---|---|

| Lupinus spp. | Klebsiella pneumoniae | Significant (MIC ≤ 100 µg/mL) | mdpi.com |

| Lupinus spp. | Pseudomonas aeruginosa | Moderate (MIC 100–500 µg/mL) | mdpi.com |

| Lupinus angustifolius | Bacillus subtilis | Significant | researchgate.net |

| Lupinus angustifolius | Staphylococcus aureus | Significant | researchgate.net |

| Lupinus angustifolius | Pseudomonas aeruginosa | Significant | researchgate.net |

| Lupinus angustifolius | Escherichia coli | Weak | researchgate.net |

Applications in Chemical Biology and Advanced Materials Science Research

Development as Fluorescent Probes for Biological Systems and Bio-imaging

Xanthene derivatives, such as fluoresceins and rhodamines, are foundational scaffolds in the development of fluorescent probes due to their desirable photophysical properties, including high fluorescence quantum yields and excellent photostability. wikipedia.orgnih.gov The modification of the xanthene core allows for the fine-tuning of these properties and the introduction of reactive sites for sensing specific biological analytes.

The introduction of a thioether linkage to the xanthene core, as seen in 9-(Lupinylthio)xanthene, is a strategy employed to create novel dyes with enhanced characteristics. Research into 3'-thioether-xanthenes has shown that these compounds exhibit high photostability, a crucial feature for long-term imaging experiments. colab.wsresearchgate.net The thioether group can serve as a convenient handle for further chemical modifications, allowing for the conversion of the fluorophore into reactive dyes for labeling macromolecules. colab.wsrsc.org

Furthermore, xanthene-based probes are frequently designed to detect specific biological molecules through targeted chemical reactions that modulate the fluorophore's emission. Probes have been developed for the detection of biothiols, where the interaction with the target molecule triggers a "turn-on" fluorescent response. nih.govrsc.org For instance, a xanthene derivative named Granada Green dinitrobenzene sulfonate (GGDNBS) was synthesized to assay cellular oxidative stress by reacting with biological thiols, which induces a change in fluorescence intensity. nih.govresearchgate.netucr.edu This principle is highly relevant for thioether derivatives, which could be engineered for similar sensing applications.

| Probe Class | Target Analyte/Application | Sensing Mechanism | Key Advantage |

|---|---|---|---|

| Thioether Xanthenes | Macromolecule Labeling | Covalent conjugation to proteins/nucleic acids | High photostability colab.wsresearchgate.net |

| GGDNBS (Xanthene Derivative) | Cellular Biothiols (Oxidative Stress) | Thiolysis reaction promotes fluorescence increase nih.gov | Enables single-cell bioimaging of ROS generation ucr.edu |

| Xanth-NO2 (Xanthene-based) | Thiophenol | Thiophenol-induced transetherification leads to fluorescence turn-on rsc.org | High sensitivity with a 130 nM detection limit in aqueous buffer rsc.org |

| Spirocyclic Thioether Xanthenes | Hypochlorous acid (HOCl) | Oxidation of sulfur breaks C-S bond, restoring conjugation and fluorescence nih.gov | Targeted detection of reactive oxygen species nih.gov |

Utility as Molecular Tools in Biochemical Assays

The precise and measurable response of xanthene-based fluorescent probes makes them invaluable tools in a variety of biochemical assays. The ability to correlate fluorescence intensity with the concentration of a specific analyte allows for quantitative measurements of biological processes.

A key application is in assays for oxidative stress. Probes like GGDNBS can be used to monitor changes in the levels of intracellular biothiols, which are indicative of reactive oxygen species (ROS) generation. nih.govucr.edu In such assays, cells are treated with the probe, and changes in fluorescence are measured, often using fluorescence imaging microscopy, to provide a real-time readout of cellular health and response to stimuli. researchgate.net

Moreover, the conversion of photostable thioether xanthenes into reactive dyes is significant for biochemical assays involving macromolecule detection and quantification. colab.wsresearchgate.net These dyes can be equipped with functional groups that selectively bind to proteins or nucleic acids. Once conjugated, the high fluorescence and photostability of the xanthene core allow for sensitive detection in techniques such as fluorescence microscopy, flow cytometry, and western blotting. The synthesis of asymmetric xanthene thioethers provides a route to introduce a single, specific functional handle for this purpose. rsc.org

| Assay Type | Xanthene Derivative Role | Principle of Detection | Example Compound Class |

|---|---|---|---|

| Oxidative Stress Assay | Biothiol Sensor | Fluorescence intensity change upon reaction with cellular thiols nih.govucr.edu | DNBS-functionalized Xanthenes |

| Enzyme Activity Assay | Enzyme Substrate | Enzymatic cleavage of a quenching group releases the fluorescent xanthene | Ester-functionalized Xanthenes |

| Macromolecule Quantification (e.g., Western Blot) | Fluorescent Label | Covalent attachment to a target molecule for visualization and quantification | Reactive Thioether Xanthenes colab.wsrsc.org |

| Flow Cytometry | Cellular Stain/Label | Labeling specific cell populations or intracellular components for analysis | Amine-reactive Xanthenes |

Research into Light-Activated Carbon Monoxide (CO)-Releasing Molecules (photoCORMs)

Carbon monoxide (CO) is recognized as a gasotransmitter with significant biological functions. The development of molecules that can deliver CO to specific tissues in a controlled manner is a major goal in medicinal chemistry. Light-activated CO-releasing molecules (photoCORMs) are particularly promising as they allow for high spatial and temporal control over CO release. mdpi.com

Research has revealed that common xanthene dyes, which are typically considered photochemically stable, can function as efficient, visible-light-activated photoCORMs. chemrxiv.org Studies on fluorescein (B123965), eosin (B541160) Y, and rose bengal have demonstrated that extensive irradiation with visible light in aqueous solutions leads to the liberation of carbon monoxide in high chemical yields (40-80%). chemrxiv.orgchemrxiv.org This discovery positions the xanthene scaffold as a promising platform for developing transition-metal-free photoCORMs, which is advantageous for avoiding potential toxicity associated with heavy metals. chemrxiv.org

While this research has focused on hydroxylated and halogenated xanthenes, the fundamental photochemical process is linked to the xanthene core. This suggests that other derivatives, including thioether-substituted xanthenes like this compound, could be explored for similar light-activated CO-releasing properties. The specific substituents on the xanthene ring are known to influence the photophysical and photochemical properties, offering a pathway to tune the activation wavelength and CO-release efficiency.

| Compound | Activation | CO Release Yield | Key Feature |

|---|---|---|---|

| Fluorescein | Visible Light Irradiation | ~40-80% chemrxiv.orgchemrxiv.org | Commonly used, well-characterized fluorophore chemrxiv.org |

| Eosin Y | Visible Light Irradiation | ~40-80% chemrxiv.orgchemrxiv.org | Halogenated derivative of fluorescein |

| Rose Bengal | Visible Light Irradiation | ~40-80% chemrxiv.orgchemrxiv.org | Heavily halogenated xanthene dye |

Exploration in Dye and Pigment Chemistry

The xanthene structure is the basis for a brilliant and widely used class of dyes and pigments known for their fluorescent properties, with colors ranging from yellow to pink and bluish-red. wikipedia.org Research in this area focuses on synthesizing new xanthene derivatives with improved properties, such as enhanced brightness, photostability, and tailored absorption/emission spectra for specific applications.

A significant advancement in xanthene dye synthesis is the use of a catalyst-free nucleophilic aromatic substitution (SNAr) with sulfur nucleophiles. colab.wsrsc.org This method allows for the creation of asymmetric xanthene dyes by introducing a single thioether handle onto the electron-rich aromatic scaffold. colab.wsrsc.org This synthetic route is directly relevant to the formation of compounds like this compound. The resulting 3'-thioether xanthenes have been shown to possess strong resistance to photobleaching, a highly desirable trait for dyes used in applications requiring intense or prolonged light exposure, such as fluorescence microscopy and laser technologies. researchgate.netrsc.org

The introduction of sulfur functionalities into the xanthene core can lead to dyes with intense absorption in the visible range. researchgate.net The ability to tune the electronic environment of the chromophore through such substitutions is a powerful tool for creating novel dyes and pigments for advanced materials, including sensors, display technologies, and security inks. researchgate.netresearchgate.net

| Property | Description | Significance in Dye Chemistry |

|---|---|---|

| Synthesis Method | Catalyst-free SNAr with sulfur nucleophiles on a sulfonated xanthene core rsc.org | Provides access to a new class of asymmetric dyes with a single functional handle colab.wsrsc.org |

| Photostability | Resulting 3'-thioethers show significantly improved resistance to photobleaching compared to parent compounds researchgate.netrsc.org | Increases the useful lifetime and reliability of the dye in demanding applications |

| Functionality | The thioether linkage provides a convenient point for conversion into reactive dyes for labeling colab.wsresearchgate.net | Enables the use of these stable fluorophores as markers and probes in materials and biological systems |

Research Findings on "this compound" Remain Undisclosed in Public Scientific Literature

Despite extensive searches of chemical and biological databases, no specific research articles or publicly available data detailing the structure-activity relationship (SAR), design principles, or biological activity of the chemical compound this compound were identified.

The inquiry for a detailed analysis of this compound, focusing on its key structural features for biological potency, stereochemical influences, rational design strategies, and computational modeling, could not be fulfilled due to a lack of available scientific literature on this specific molecule.

Similarly, the lupinane alkaloid scaffold, a component of the "lupinyl" moiety, is known to be present in various natural products with diverse pharmacological effects. The stereochemistry of the lupinane ring system is a crucial determinant of its biological activity. However, the influence of this specific chiral moiety when linked to a xanthene core via a thioether bond has not been explored in the available literature.

Without experimental data or computational studies on this compound, any discussion on its rational design or the application of predictive models would be purely speculative. The scientific community relies on published, peer-reviewed data to establish the kind of detailed analysis requested.

It is possible that research on this compound is proprietary and has not been disclosed publicly, or that it is a novel chemical entity that has not yet been synthesized or characterized in a research setting. Therefore, the comprehensive article on the Structure-Activity Relationship and Design Principles for this compound and its derivatives cannot be generated at this time.

Future Directions and Emerging Paradigms in 9 Lupinylthio Xanthene Research

Integration of High-Throughput Screening in Compound Discovery

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comhilarispublisher.com For a novel compound like 9-(Lupinylthio)xanthene, HTS would be a cornerstone of the initial discovery phase, allowing for the efficient identification of "hit" compounds that exhibit desired biological activity. bmglabtech.com

Future research would involve the creation of a focused compound library centered around the this compound scaffold. This library would include variations in the xanthene ring, the lupinyl group, and the thioether linkage. These compounds would then be subjected to a battery of HTS assays to explore a wide range of biological activities. Given the known properties of xanthene and thio-containing compounds, initial screens could focus on anticancer, antimicrobial, and anti-inflammatory targets. nih.govacs.org

A critical consideration in the HTS of thiol-containing compounds is the potential for non-specific reactivity with protein thiols, which can lead to false-positive results. nih.gov Therefore, secondary assays would be crucial to validate initial hits and confirm their mechanism of action.

| HTS Assay Type | Potential Application for this compound Derivatives | Rationale |

| Cell-based assays | Screening for cytotoxicity against various cancer cell lines. | Xanthene derivatives have shown promise as anticancer agents. nih.gov |

| Enzyme inhibition assays | Identifying inhibitors of specific enzymes, such as kinases or proteases. | The diverse biological activities of xanthenes suggest they may interact with a variety of enzymes. nih.gov |

| Antimicrobial assays | Testing for activity against a panel of bacteria and fungi. | Both lupin alkaloids and thioxanthenes have demonstrated antimicrobial properties. scripps.eduencyclopedia.pub |

| Reporter gene assays | Investigating the modulation of specific signaling pathways. | To elucidate the mechanism of action of any identified "hits". |

Table 1: Potential High-Throughput Screening Assays for this compound Derivatives

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the reaction kinetics and mechanisms involved in the synthesis and biological interactions of this compound is crucial for its development. Advanced spectroscopic techniques are indispensable tools for such real-time mechanistic studies. perkinelmer.com

For instance, stopped-flow spectroscopy coupled with Fourier-transform infrared (FT-IR) or UV-visible absorbance detection can provide detailed information about the formation of transient intermediates during the synthesis of this compound and its analogues. perkinelmer.com This would allow for the optimization of reaction conditions to improve yield and purity.

Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed to investigate the potential role of radical intermediates in the reactions of the thioether moiety, particularly in the context of photooxidation or metabolic studies. rsc.org Real-time monitoring of bioprocesses using in-line vibrational and fluorescence spectroscopy could also provide valuable insights into how these compounds interact with biological systems at a molecular level. mdpi.com

| Spectroscopic Technique | Application in this compound Research | Expected Insights |

| Stopped-flow FT-IR/UV-Vis | Real-time monitoring of the synthesis of this compound. | Identification of reaction intermediates and determination of reaction kinetics. |

| Electron Paramagnetic Resonance (EPR) | Investigating radical-mediated reactions of the thioether group. | Understanding potential mechanisms of action and metabolic pathways. |

| In-line Raman and Fluorescence Spectroscopy | Monitoring interactions with biological macromolecules in real-time. | Elucidating binding mechanisms and conformational changes upon interaction. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and studying dynamic processes. | Confirming the structure of synthesized compounds and observing their interactions with biological targets. |

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

Synergistic Approaches in Computational and Experimental Chemistry

The integration of computational and experimental methods is a powerful paradigm in modern drug discovery, accelerating the identification and optimization of lead compounds. jddhs.com For this compound, a synergistic approach would be highly beneficial.

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the potential biological targets of this compound and to design new derivatives with improved activity and pharmacokinetic properties. jddhs.com These in silico predictions can then guide the synthesis and experimental evaluation of the most promising compounds, saving time and resources.

For example, docking studies could be used to explore the binding of this compound to the active sites of various enzymes, while QSAR models could be developed to correlate the structural features of a series of analogues with their observed biological activity. The experimental results from HTS and other assays would, in turn, be used to refine and validate the computational models, creating a feedback loop that drives the drug discovery process forward. mdpi.com

| Computational Method | Experimental Method | Synergy |

| Molecular Docking | X-ray Crystallography/NMR of protein-ligand complexes | Predicting binding modes and guiding the design of more potent inhibitors. |

| QSAR Modeling | Synthesis and biological testing of a compound library | Identifying key structural features for activity and predicting the potency of new analogues. |

| Molecular Dynamics Simulations | Spectroscopic studies of protein-ligand interactions | Understanding the dynamic behavior of the compound in the binding site and its effect on protein conformation. |

Table 3: Synergistic Computational and Experimental Approaches

Exploration of Novel Biological Targets and Therapeutic Research Areas

The hybrid nature of this compound, combining three distinct chemical moieties, suggests a broad potential for biological activity and the possibility of interacting with novel biological targets.

The xanthene core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijarsct.co.in Thioxanthenes, the sulfur analogues of xanthenes, are known for their antipsychotic properties, primarily through the antagonism of dopamine (B1211576) receptors. wikipedia.orgmhmedical.com They have also been investigated for their antimicrobial and antiviral activities. encyclopedia.pub

The lupinyl moiety is derived from lupin alkaloids, which have been reported to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. scripps.edunih.gov For instance, some lupin alkaloids have shown inhibitory effects on acetylcholinesterase and have been investigated as potential treatments for neurodegenerative diseases. wikipedia.org

The combination of these three structural elements in this compound could lead to synergistic or novel biological activities. Future research should therefore focus on exploring a wide range of therapeutic areas, including:

Oncology: Building on the known anticancer properties of xanthene derivatives. nih.gov

Infectious Diseases: Leveraging the antimicrobial potential of thioxanthenes and lupin alkaloids. scripps.eduencyclopedia.pub

Neurodegenerative Diseases: Investigating the potential neuroprotective effects inspired by lupin alkaloids. scripps.edu

Inflammatory Diseases: Exploring the anti-inflammatory activity associated with both xanthene and lupin alkaloid derivatives. nih.govnih.gov

The identification of the specific molecular targets of this compound and its analogues will be a key step in realizing their therapeutic potential. This will likely involve a combination of affinity-based methods, genetic and proteomic approaches, and computational predictions.

| Compound Moiety | Known Biological Activities | Potential Therapeutic Areas for this compound |

| Xanthene | Anticancer, anti-inflammatory, antimicrobial, antiviral. nih.govnih.gov | Oncology, Infectious Diseases, Inflammatory Diseases |

| Thioether/Thioxanthene (B1196266) | Antipsychotic, antimicrobial, antiviral. encyclopedia.pubwikipedia.org | CNS Disorders, Infectious Diseases |

| Lupinyl (from Lupin Alkaloids) | Antimicrobial, anti-inflammatory, neuroprotective, acetylcholinesterase inhibition. scripps.edunih.govwikipedia.org | Infectious Diseases, Inflammatory Diseases, Neurodegenerative Diseases |

Table 4: Potential Therapeutic Areas Based on Constituent Moieties

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 9-(Lupinylthio)xanthene, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves thiolation reactions between lupinyl derivatives and xanthene precursors under controlled anhydrous conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity verification requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts. Mass spectrometry (ESI-MS) further validates molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H NMR : Look for aromatic proton signals (δ 6.8–7.5 ppm) and lupinyl thioether protons (δ 2.5–3.5 ppm).

- FT-IR : Confirm S-C (thioether) stretching (~650 cm⁻¹) and xanthene C-O-C vibrations (~1250 cm⁻¹).

- UV-Vis : Monitor absorbance maxima (~300–350 nm) for electronic transitions in the xanthene core. Cross-referencing with computational simulations (DFT) enhances interpretation .

Q. How does the pH sensitivity of this compound compare to structurally related xanthenol derivatives?

- Methodological Answer : Unlike 9-aryl-9-xanthenols, which exhibit reversible dehydroxylation under acidic conditions (Scheme 1 in ), the thioether linkage in this compound likely reduces pH-dependent structural changes. Comparative studies should use fluorimetric titrations (pH 2–12) to track emission intensity shifts, correlating with protonation/deprotonation events .

Advanced Research Questions

Q. What experimental design considerations are critical for investigating the photostability of this compound in solvent matrices?

- Methodological Answer :

- Control Variables : Solvent polarity (e.g., DMSO vs. hexane), light intensity (calibrated UV lamps), and oxygen presence (use of argon-purged solutions).

- Metrics : Quantify degradation via HPLC peak area reduction over time. Pair with ESR spectroscopy to detect radical intermediates.

- Statistical Analysis : Apply ANOVA to compare degradation rates across solvent systems, ensuring replicates .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from solvent effects or trace metal catalysis. Systematic studies should:

- Vary solvent dielectric constants (e.g., DMF, THF, acetonitrile).

- Introduce chelating agents (EDTA) to suppress metal interference.

- Use kinetic profiling (GC-MS or in-situ IR) to monitor reaction progress. Theoretical modeling (MD simulations) can further elucidate solvent-solute interactions .

Q. What theoretical frameworks best explain the electronic properties of this compound, and how can they guide material applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict HOMO-LUMO gaps and charge distribution. The lupinyl thioether group introduces electron-rich regions, enhancing potential as a redox-active ligand in coordination chemistry. Validate predictions via cyclic voltammetry (scan rates 50–200 mV/s) .

Methodological and Analytical Challenges

Q. How should researchers design a factorial experiment to optimize the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Factors : Catalyst loading (0.5–2.0 mol%), temperature (25–80°C), base strength (K₂CO₃ vs. Cs₂CO₃).

- Response Variables : Yield (GC analysis), turnover frequency (TOF).

- Design : Use a 2³ factorial design with center points to model interactions. Response Surface Methodology (RSM) identifies optimal conditions .

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (e.g., GraphPad Prism). Assess goodness-of-fit via residual plots and . For low-dose effects, employ benchmark dose (BMD) modeling .

Data Presentation and Theoretical Integration

Q. How can researchers align findings on this compound’s fluorescence quenching mechanisms with existing photophysical theories?

- Methodological Answer : Compare observed Stern-Volmer constants () with Förster resonance energy transfer (FRET) predictions. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Reference established frameworks like the Marcus theory for electron transfer processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.